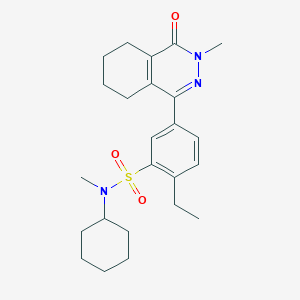![molecular formula C27H32FN5O2 B11319392 [4-(2-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11319392.png)
[4-(2-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, a quinoxaline moiety, and a piperidine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, such as 2-fluorophenylpiperazine and 3-propoxyquinoxaline. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(2-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to bind to specific receptors or enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial effects, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties can be harnessed for applications in catalysis, material science, and environmental chemistry.
Mécanisme D'action
The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(2-Chlorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone
- [4-(2-Bromophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone
- [4-(2-Methylphenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone
Uniqueness
What sets [4-(2-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall pharmacological profile. The unique combination of functional groups in this compound also allows for a diverse range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C27H32FN5O2 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H32FN5O2/c1-2-18-35-26-25(29-22-10-4-5-11-23(22)30-26)33-13-7-8-20(19-33)27(34)32-16-14-31(15-17-32)24-12-6-3-9-21(24)28/h3-6,9-12,20H,2,7-8,13-19H2,1H3 |
Clé InChI |
JFLRIRFTCPKFHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319313.png)
![N-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-2-methylpropanamide](/img/structure/B11319321.png)
![2-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11319329.png)
![Propyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11319334.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11319337.png)

![N-[(5-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11319347.png)
![N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11319349.png)
![6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11319351.png)
![8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11319352.png)
![N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11319359.png)
![Methyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11319366.png)

![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11319391.png)
